5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxy-3-nitrobenzamide
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Overview
Description
5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxy-3-nitrobenzamide is a complex organic compound with significant applications in various scientific fields This compound is known for its unique chemical structure, which includes multiple functional groups such as chloro, nitro, and hydroxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxy-3-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of 5-chloro-2-hydroxybenzamide, followed by the introduction of the 2-chloro-4-nitrophenyl group through a nucleophilic substitution reaction. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions, with careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxy-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas or metal hydrides.
Substitution: The chloro groups can participate in nucleophilic aromatic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as palladium on carbon (Pd/C) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles such as amines and thiols can react with the chloro groups under basic conditions.
Major Products Formed
Scientific Research Applications
5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxy-3-nitrobenzamide has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxy-3-nitrobenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interfere with cellular pathways by modulating the activity of key proteins and signaling molecules.
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide: A closely related compound with similar functional groups but lacking the additional nitro group.
5-chloro-N-(2-chloro-4-nitrophenyl)-2-(methylthio)benzamide: Another related compound with a methylthio group instead of a hydroxy group.
Uniqueness
The presence of multiple functional groups in 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxy-3-nitrobenzamide makes it highly versatile and reactive, allowing for a wide range of chemical transformations and applications. Its unique combination of chloro, nitro, and hydroxy groups distinguishes it from other similar compounds and enhances its potential in various scientific fields.
Properties
Molecular Formula |
C13H7Cl2N3O6 |
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Molecular Weight |
372.11 g/mol |
IUPAC Name |
5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxy-3-nitrobenzamide |
InChI |
InChI=1S/C13H7Cl2N3O6/c14-6-3-8(12(19)11(4-6)18(23)24)13(20)16-10-2-1-7(17(21)22)5-9(10)15/h1-5,19H,(H,16,20) |
InChI Key |
LFYOZJCGUQUJBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)C2=C(C(=CC(=C2)Cl)[N+](=O)[O-])O |
Origin of Product |
United States |
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